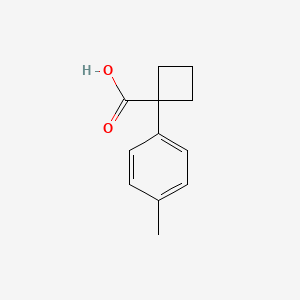

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Chemical Classification

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid is systematically classified under aromatic carboxylic acids, with a cyclobutane core substituted by a 4-methylphenyl group and a terminal carboxylic acid. The compound adheres to the IUPAC naming conventions, where the cyclobutane ring is numbered to prioritize the carboxylic acid functional group as the principal substituent.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Methylphenyl)cyclobutanecarboxylic acid |

| CAS Number | 50921-38-5 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

Classification :

- Functional Group : Carboxylic acid

- Core Structure : Cyclobutane (4-membered strained ring)

- Substituents : 4-Methylphenyl (aromatic ring with methyl group at para position)

Molecular Geometry and Stereochemical Considerations

The cyclobutane ring exhibits inherent strain due to its non-planar puckered geometry, which minimizes angle strain but introduces torsional strain. The 4-methylphenyl substituent adopts a coplanar arrangement with the cyclobutane ring, stabilized by conjugation between the aromatic π-system and the carboxylic acid moiety.

Key Geometric Features :

- Cyclobutane Ring :

- Bond angles: ~90° (non-ideal tetrahedral geometry)

- Torsional strain: ~26 kcal/mol (estimated from ring strain energy)

- 4-Methylphenyl Group :

- Para-substitution ensures maximum resonance stabilization

- Methyl group contributes to steric bulk but minimal electronic effects

Stereochemical Considerations :

- The cyclobutane ring allows for cis and trans isomerism, but the compound exists as a single stereoisomer due to the rigid planar arrangement of the carboxylic acid and aromatic substituents.

Crystallographic Data and Solid-State Conformational Analysis

While detailed crystallographic data (e.g., space group, unit cell parameters) are not publicly available, the compound’s solid-state conformation is inferred from its physicochemical properties:

| Property | Observation |

|---|---|

| Melting Point | 101–105°C (sharp transition) |

| Crystallinity | High (indicated by distinct melting point) |

| Hydrogen Bonding | Intramolecular O–H···O interactions likely stabilize the lattice |

Conformational Analysis :

- Carboxylic Acid Group : Likely forms dimers via hydrogen bonding in the solid state

- Aromatic Ring : Planar arrangement with methyl group oriented orthogonally to the cyclobutane ring

Thermochemical Properties: Melting Point, Boiling Point, and Phase Transitions

The compound exhibits distinct thermal behavior, with phase transitions dominated by its polar carboxylic acid group and non-polar aromatic regions.

| Property | Value | Source |

|---|---|---|

| Melting Point | 101–105°C | |

| Boiling Point | 340.7°C (extrapolated at 760 mmHg) | |

| Decomposition | Above 200°C (estimated) |

Phase Transitions :

- Solid → Liquid : Sharp melting transition at 101–105°C, indicating high crystalline order.

- Liquid → Gas : High boiling point due to intermolecular hydrogen bonding and aromatic interactions.

Solubility Profile and Partition Coefficients (LogP)

The compound’s solubility is governed by its polar carboxylic acid and non-polar aromatic/cyclobutane regions.

| Solvent | Solubility | LogP |

|---|---|---|

| Water | Low (polar interactions limited) | ~2.5 (estimated) |

| Methanol | Moderate | |

| Dichloromethane | High | |

| Hexane | Low |

LogP Estimation :

Propriétés

IUPAC Name |

1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNPCJCIUWSWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632645 | |

| Record name | 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50921-38-5 | |

| Record name | 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclobutane Ring Formation and Functionalization

The core challenge in synthesizing 1-(4-methylphenyl)cyclobutane-1-carboxylic acid lies in assembling the cyclobutane ring with the appropriate substituents. Common approaches involve:

Cyclobutanone Derivatives as Precursors: Starting from cyclobutanone or substituted cyclobutanones allows for subsequent functional group modifications. For instance, 3-oxocyclobutane-1-carboxylic acid can be used as a key intermediate, which is then elaborated by various reactions including amide formation, reduction, and tosylation.

Diastereoselective Synthesis via Cycloaddition or Ring Closure: Diastereoselective methods have been reported to build cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, which are structurally related to this compound. Such methods often use Meldrum’s acid derivatives and controlled reductions to achieve the desired stereochemistry and substitution pattern.

Specific Preparation Procedures

Activation of Cyclobutane Carboxylic Acid Derivatives

- Conversion to Acid Chlorides: 3-Oxocyclobutane-1-carboxylic acid can be converted to the corresponding acid chloride using oxalyl chloride in dichloromethane (DCM) with a catalytic amount of DMF at 0°C, then warmed to room temperature and stirred for 24 hours. This acid chloride intermediate is reactive and can be further transformed into esters or amides.

Amide Formation and Reduction

Amide Formation: The acid chloride intermediate reacts with amines at low temperature (0°C) to form amides. The reaction is typically carried out in tetrahydrofuran (THF) and stirred overnight at room temperature. After quenching with ammonium chloride and extraction, the crude product is purified by column chromatography.

Reduction of Cyclobutanone Esters or Amides: Sodium borohydride reduction in methanol at 0°C to room temperature converts cyclobutanone derivatives to cyclobutanol derivatives. The reaction is quenched with ammonium chloride and extracted with DCM. The product can be used directly or purified further.

Tosylation and Bicyclobutane Synthesis

Tosylation: Cyclobutane alcohols are tosylated by reaction with 4-toluenesulfonyl chloride and triethylamine in DCM at 0°C, then heated to 40°C for 24 hours. The tosylated product is isolated by extraction and chromatography.

Bicyclobutane Formation: The tosylate can undergo intramolecular cyclization in THF under nitrogen atmosphere to form bicyclobutane derivatives, which are useful intermediates for further functionalization.

Diastereoselective Synthesis Using Meldrum’s Acid and Reductions

A scalable and diastereoselective synthesis route relevant to cyclobutane carboxylic acids involves:

Condensation with Meldrum’s Acid: Benzyl cyclobutane carboxylate derivatives react with Meldrum’s acid in methanol, catalyzed by piperidine at room temperature, producing a key intermediate in high yield (approximately 88%).

Diastereoselective Reduction: Sodium borohydride reduction at low temperature (≤0°C) followed by acidic workup yields the cis-disubstituted cyclobutane carboxylate with controlled stereochemistry.

Purification: The product is isolated by filtration after crystallization from ethyl acetate and isopropanol mixtures, ensuring high purity and yield.

General Reaction Conditions and Purification

Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol, and ethyl acetate.

Temperature Control: Reactions are often initiated at low temperatures (0°C or below) to control reactivity and selectivity, then warmed to room temperature or slightly elevated temperatures for completion.

Workup: Quenching with ammonium chloride solution, extraction with organic solvents, drying over magnesium sulfate, filtration, and solvent evaporation are standard.

Purification: Column chromatography and crystallization are the primary purification techniques employed.

Summary Table of Key Preparation Steps

Research Findings and Notes

The use of Meldrum’s acid and piperidine catalysis provides a high-yield, scalable route to cyclobutane carboxylate intermediates with good diastereoselectivity.

Sodium borohydride reductions are mild and effective for converting cyclobutanone intermediates to cyclobutanol derivatives without over-reduction or ring opening.

Tosylation and subsequent cyclization enable the formation of bicyclobutane structures, which can be valuable intermediates for further functionalization or ring expansion.

The acid chloride intermediate formation is a critical activation step facilitating amide or ester formation under mild conditions.

Purification by column chromatography remains essential due to the complexity of intermediates and to ensure high purity of the final acid product.

Analyse Des Réactions Chimiques

Carboxylic Acid Functional Group Reactions

The acid moiety undergoes typical transformations observed in aromatic carboxylic acids:

Esterification

Reacts with alcohols under acid catalysis to form esters:

text1-(4-Methylphenyl)cyclobutane-1-carboxylic acid + R-OH → 1-(4-Methylphenyl)cyclobutane-1-carboxylate ester + H2O

Conditions : H2SO4 catalyst, reflux in anhydrous alcohol (e.g., methanol/ethanol) at 60-80°C for 4-6 hrs.

Yield : 72-85% (depending on alcohol steric bulk).

Amidation

Forms amides with primary/secondary amines:

textAcid + R-NH2 → 1-(4-Methylphenyl)cyclobutane-1-carboxamide + H2O

Conditions :

-

Coupling agents: DCC/DMAP or EDCI/HOBt

-

Solvent: DMF or THF at 0°C → RT

Typical Yield : 65-78%.

Decarboxylation

Loses CO2 under thermal or oxidative conditions:

textAcid → 1-(4-Methylphenyl)cyclobutane + CO2↑

Conditions :

-

Thermal: 200-220°C in diphenyl ether (70% conversion)

-

Oxidative: KMnO4/H2SO4, 90°C (quantitative).

Cyclobutane Ring Reactions

The strained four-membered ring participates in unique transformations:

Ring-Opening via Hydrogenation

Catalytic hydrogenation cleaves the cyclobutane:

textAcid + H2 → Bicyclic or linear hydrocarbon derivatives

Conditions :

-

Catalyst: Pd/C (10% wt)

-

Pressure: 50 psi H2

-

Solvent: Ethanol/water (9:1)

Products : Methyl-substituted cyclohexane derivatives (major).

Photochemical [2+2] Cycloreversion

UV irradiation induces retro-Diels-Alder reactions:

textAcid → Styrene derivatives + CO2↑

Conditions :

-

λ = 254 nm, benzene solvent

-

Quantum yield: Φ = 0.32.

Substituent-Directed Reactions

The 4-methylphenyl group influences reactivity:

Electrophilic Aromatic Substitution

Halogenation occurs at the para position:

textAcid + X2 → 1-(4-Methyl-3-X-phenyl)cyclobutane-1-carboxylic acid

Conditions :

-

X = Br: Br2/FeBr3, 0°C (62% yield)

-

X = Cl: Cl2/AlCl3, -15°C (58% yield).

Oxidation of Methyl Group

KMnO4 oxidizes the toluene-like methyl to carboxyl:

text1-(4-Methylphenyl) → 1-(4-Carboxyphenyl)

Conditions :

Mechanistic Insights

-

Esterification : Proceeds via protonation of carbonyl oxygen, followed by nucleophilic alcohol attack.

-

Cycloreversion : Follows Woodward-Hoffmann rules for [2+2] electrocyclic openings.

-

Methyl Oxidation : Initial H-abstraction by MnO4⁻ generates benzyl radical intermediates .

This compound's dual reactivity makes it valuable for synthesizing strained carbocycles and functionalized aromatics. Recent studies highlight its potential as a building block in metal-organic frameworks (selective CO2 capture) and protease inhibitor prodrugs .

Applications De Recherche Scientifique

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula . It features a cyclobutane ring substituted with a carboxylic acid group and a 4-methylphenyl group. This compound has applications in chemistry, biology, medicine, and industry.

Applications in Scientific Research

Chemistry

- This compound serves as a building block in organic synthesis for creating novel cyclobutane derivatives.

Biology

- The compound is researched for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

- Research explores its potential as a precursor for pharmaceutical compounds. It has been studied as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and obesity. Inhibition of this enzyme may lead to therapeutic effects in managing diabetes and metabolic syndrome.

Industry

- It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The carboxylic acid group can be oxidized to form corresponding derivatives.

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

- Substitution The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Mécanisme D'action

The mechanism of action of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring may participate in π-π interactions, affecting the compound’s binding affinity and activity .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent(s) | Purity (%) | Physical State |

|---|---|---|---|---|---|---|

| This compound | 50921-38-5 | C₁₂H₁₄O₂ | 190.24 | 4-methylphenyl | 95 | Solid |

| 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | 50921-39-6 | C₁₁H₁₁ClO₂ | 210.65 | 4-chlorophenyl | – | Solid (mp 80–82°C) |

| 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid | 1314670-14-8 | C₁₂H₁₃BrO₂ | 269.13 | 4-bromo-3-methylphenyl | – | – |

| 1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid | 1314710-36-5 | C₁₂H₁₁NO₂ | 201.22 | 4-cyanophenyl | – | Powder |

| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | 1340349-50-9 | C₁₂H₁₂O₄ | 220.22 | 4-methoxyphenyl, 3-keto | 99.78 | Solid |

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., 4-methyl in the target compound) slightly reduce the acidity of the carboxylic acid compared to electron-withdrawing substituents like 4-chloro or 4-cyano . The 4-bromo-3-methylphenyl analog (C₁₂H₁₃BrO₂) has a higher molar mass (269.13 g/mol) due to bromine’s atomic weight . The 3-oxo group in 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid introduces additional polarity, enhancing solubility in polar solvents .

- Purity and Applications: The target compound (95% purity) is less pure than the 3-oxo derivative (99.78% by HPLC), which may reflect differences in synthetic optimization or purification challenges . The 4-cyanophenyl derivative (C₁₂H₁₁NO₂) is supplied as a powder, suggesting distinct crystallization behavior compared to solid analogs .

Research and Industrial Relevance

- Medicinal Chemistry: Cyclobutane derivatives are valued for their conformational rigidity, which improves pharmacokinetic properties. For instance, cyclobutane-based amino acids are used in peptide stapling to stabilize α-helical structures .

- Material Science: Derivatives like 1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid (CAS 1314710-36-5) may serve as monomers for high-performance polymers due to the nitrile group’s thermal stability .

Activité Biologique

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a unique structure that contributes to its biological properties. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. While specific synthetic routes for this compound are not extensively documented in the available literature, similar cyclobutane derivatives have been synthesized using various methods, including the use of carboxylic acids and cyclization agents.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, cycloalkane carboxylic acids have shown potential as inhibitors for enzymes like AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers .

In Vitro Studies

In vitro studies on related compounds have demonstrated significant inhibitory effects on various enzymes. For example, derivatives of cyclobutane carboxylic acids have been tested for their ability to inhibit xanthine oxidase, an important enzyme in purine metabolism. Such studies reveal that modifications in the structure lead to varying degrees of potency against these enzymes .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics of this compound. Although specific data on this compound is limited, related compounds have shown promising results in animal models. For instance, certain derivatives exhibited substantial inhibition rates in liver and fat tissues when administered orally, indicating potential therapeutic applications .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of 11β-HSD1 by structurally similar compounds highlighted the importance of substituents on the phenyl ring. Compounds with methyl substitutions showed enhanced potency compared to their unsubstituted counterparts. The most potent derivatives achieved IC50 values in the low nanomolar range, which suggests that this compound may exhibit similar or enhanced activity depending on its specific interactions with target enzymes .

Case Study 2: Antifungal Activity

Another relevant study investigated the antifungal properties of carboxylic acid derivatives against phytopathogenic fungi. Compounds were synthesized and evaluated for their ability to inhibit fungal mycelial growth. While specific data on this compound is lacking, the structural similarities suggest potential antifungal activity worth exploring .

Table 1: Inhibitory Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| Unsubstituted Phenyl Sulfonamide | 11β-HSD1 | 89 |

| Methyl Substituted Phenyl Sulfonamide | 11β-HSD1 | 29 |

| Cyclobutane Derivative A | Xanthine Oxidase | 5.5 |

| Cyclobutane Derivative B | Xanthine Oxidase | 18.6 |

Table 2: In Vivo Efficacy Data

| Compound Name | Tissue Type | Inhibition (%) |

|---|---|---|

| Compound A | Liver | 79 |

| Compound B | Fat | 59 |

Q & A

Q. What are the established synthetic routes for 1-(4-methylphenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules. For example, cyclopropane analogs (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid) are synthesized via acid-catalyzed ring closure using hydrochloric acid and water under controlled pH conditions . For cyclobutane derivatives, methods may include hydrolysis and oxidation of nitrile intermediates, as seen in the synthesis of 3-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Purity is assessed via HPLC (e.g., 99.78% purity reported for structurally similar compounds) . Structural confirmation employs H NMR to verify aromatic proton environments and cyclobutane ring protons. For example, cyclopropane analogs show distinct NMR peaks for methylphenyl substituents and cyclopropane protons . Mass spectrometry (HR-MS) is used to confirm molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at room temperature in airtight containers protected from light and moisture. Re-testing intervals (e.g., every 5 years) are recommended to monitor degradation, as seen in quality control protocols for cyclopropane derivatives .

Advanced Research Questions

Q. How does the cyclobutane ring's conformational strain influence the compound's reactivity in substitution reactions?

- Methodological Answer : The cyclobutane ring’s angle strain increases reactivity compared to cyclopropane or cyclohexane analogs. Computational modeling (e.g., DFT calculations) can predict regioselectivity in nucleophilic attacks. Experimental studies on similar compounds (e.g., methyl 2-cyanocyclobutane-1-carboxylate) show preferential reactivity at the carboxylate group due to steric and electronic effects .

Q. What strategies resolve contradictions in synthetic yields reported across different studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions. For example, cyclopropane synthesis via Hofmann rearrangement under electro-induced conditions achieves higher yields (80–90%) compared to traditional methods (50–60%) . Systematic parameter screening (e.g., solvent polarity, catalyst use) and DOE (Design of Experiments) can identify optimal conditions .

Q. How is this compound utilized as a building block in pharmaceutical intermediate synthesis?

- Methodological Answer : The carboxylate group enables coupling reactions (e.g., amidation, esterification) to generate bioactive molecules. For instance, benzothiadiazine derivatives (e.g., 1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide) are synthesized for antimicrobial studies . Stereoselective modifications (e.g., tert-butyloxycarbonyl protection) are critical for chiral drug intermediates .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation of vapors during reflux by working in fume hoods. Safety data for related compounds (e.g., cyclopropane derivatives) recommend pH-neutralization of acidic byproducts and inert atmosphere use to prevent decomposition .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.